molecular formula C17H19N3O5S B2725774 N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 942003-88-5

N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2725774
CAS RN: 942003-88-5
M. Wt: 377.42
InChI Key: FBQNLDRAOOTQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-4-(morpholinosulfonyl)benzamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The isoxazole ring is fused with a cyclopentane ring . The compound also contains a benzamide group and a morpholinosulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The isoxazole ring could potentially influence the electronic properties of the molecule, and the benzamide and morpholinosulfonyl groups could contribute to its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the potentially charged morpholinosulfonyl group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on morpholine derivatives, such as the synthesis of α-morpholinobenzyl isocyanide and isocyanides, highlights the utility of morpholine in developing compounds for asymmetric synthesis and chemical transformations. The introduction of the morpholine moiety into compounds can significantly alter their chemical and biological properties, making them valuable tools in synthetic chemistry (Katritzky et al., 1993).

Biological Activity

  • Compounds incorporating the benzamide structure have been investigated for their antimicrobial and anti-inflammatory properties. For instance, derivatives of N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide, which include morpholine substitutions, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. This suggests the potential application of benzamide derivatives in developing new antimicrobial agents (Devarasetty et al., 2019).

Antifungal and Anticancer Applications

  • Research on N-benzoyl-N'-dialkylthiourea derivatives, including morpholine and piperidyl thiocarbonyl benzamide and their Co(III) complexes, shows promising antifungal activity against plant pathogens. The structural modification of benzamide derivatives to include morpholine and thiocarbonyl groups could enhance their antifungal efficacy, offering potential applications in agriculture and plant disease management (Zhou Weiqun et al., 2005).

Isoxazole-Based Compounds

  • The investigation into isoxazole-containing sulfonamides showcases their potent inhibitory properties against carbonic anhydrase II and VII, crucial enzymes in various physiological processes. The synthesis of these compounds through conventional and microwave methods indicates the versatility of isoxazole derivatives in medicinal chemistry, potentially leading to new therapeutic agents (Altug et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not known without specific biological or pharmacological studies. If this compound has been designed as a drug molecule, its mechanism of action would depend on the specific biological target it has been designed to interact with .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could potentially contribute to various fields, including organic chemistry, medicinal chemistry, and materials science. Future research could focus on exploring its synthesis, reactivity, physical and chemical properties, and potential applications .

properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-16(18-17-14-2-1-3-15(14)19-25-17)12-4-6-13(7-5-12)26(22,23)20-8-10-24-11-9-20/h4-7H,1-3,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQNLDRAOOTQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(ON=C2C1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.